Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)7-11-6-8-3-4-9(11)5-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKHJLZDYSGWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CC2CCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Cycloaddition and Boc Protection
The synthesis begins with a cycloaddition reaction between cyclopentadiene (1 ), ethyl oxoacetate (2 ), and ammonium chloride, yielding a mixture of four stereoisomeric compounds (3a–d ). Subsequent treatment with di-tert-butyl dicarbonate (Boc₂O) introduces Boc protection, facilitating the separation of exo- and endo-isomeric pairs (4a,b and 4c,d ) via column chromatography. This step is critical for isolating intermediates with the desired bicyclic framework.
Hydrogenation and Saponification
The separated isomers undergo hydrogenation to reduce unsaturated bonds, followed by saponification to convert ester groups into carboxylic acids. For example, hydrogenation of 4a,b over palladium on carbon (Pd/C) in methanol at ambient pressure yields saturated intermediates, which are then saponified using aqueous sodium hydroxide to produce carboxylic acid derivatives. These steps ensure the structural integrity of the bicyclic core while introducing functional handles for further modification.
Amide to Nitrile Conversion and Deprotection
The carboxylic acid intermediates are converted to nitriles via a two-step process involving amidation with thionyl chloride (SOCl₂) and subsequent dehydration using phosphorus oxychloride (POCl₃). Final Boc deprotection with p-toluenesulfonic acid (PTSA) in dichloromethane liberates the free amine, yielding 2-azabicyclo[2.2.1]heptane-carbonitriles (9a,b and 9c,d ). These nitriles serve as versatile intermediates for coupling with ethyl bromoacetate or related electrophiles to form the target ester.
Aza-Diels-Alder Cycloaddition Approach
An alternative route leverages the aza-Diels-Alder reaction to construct the bicyclic scaffold. This method, exemplified in the synthesis of chiral diselenides, offers a shorter pathway to the 2-azabicyclo[2.2.1]heptane skeleton.
Formation of Cycloadduct
Cyclopentadiene reacts with an imine generated in situ from (1R)-(+)-1-(1-naphthyl)ethylamine and ethyl glyoxylate, producing a cycloadduct (2 ) with high diastereoselectivity. The reaction proceeds under mild conditions (room temperature, inert atmosphere) and avoids the need for toxic catalysts, making it environmentally favorable.
Bis-Hydroxylation and Hydrogenolysis Strategy
A patent-pending method employs oxidative bis-hydroxylation followed by hydrogenolysis to construct the 2-azabicyclo[2.2.1]heptane framework. This approach is notable for its scalability and compatibility with diverse protecting groups.
Oxidative Bis-Hydroxylation
A key intermediate undergoes bis-hydroxylation using potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in a hydro-organic solvent system (e.g., water-tert-butanol). This step introduces two hydroxyl groups with precise stereochemistry, which are subsequently protected as acetates or ethers to prevent undesired side reactions.
Protection and Catalytic Hydrogenolysis
The diol intermediate is protected using tert-butoxycarbonyl (Boc) groups, followed by hydrogenolysis over Pd/C in methanol to remove benzyl or allyl protecting groups. This sequence ensures high yields of the deprotected amine, which is then alkylated with ethyl bromoacetate under basic conditions to furnish the target compound.
Industrial Production Techniques
Scalability and Process Optimization
Industrial-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors have been adopted to enhance reaction control and reduce processing times. For example, hydrogenation steps performed in flow systems achieve higher throughput compared to batch reactors, while automated synthesis platforms minimize human error during multi-step sequences.
Purification and Yield Maximization
Chromatographic purification is often replaced by crystallization or distillation in industrial settings. A notable example involves recrystallizing the final product from ethyl acetate/hexane mixtures to achieve >99% purity. Yield optimization strategies include adjusting stoichiometric ratios (e.g., using 1.2 equivalents of ethyl bromoacetate) and employing excess base (e.g., triethylamine) to drive alkylation reactions to completion.
Comparative Analysis of Synthetic Routes
Yield and Purity Considerations
The multi-step cyclopentadiene route offers moderate yields (40–60% over 8 steps) but excels in stereochemical control. In contrast, the aza-Diels-Alder method provides shorter reaction times but lower overall yields (25% for diselenide derivatives). The bis-hydroxylation approach achieves higher yields (70–80%) in fewer steps but requires costly catalysts like OsO₄.
Stereochemical Control and Selectivity
Enantioselective synthesis remains a challenge. The use of chiral auxiliaries, such as (1R)-(+)-1-(1-naphthyl)ethylamine, in the aza-Diels-Alder reaction ensures high enantiomeric excess (>90%). Conversely, the multi-step route relies on chromatographic separation of diastereomers, which is labor-intensive but effective for isolating gram-scale quantities.
Data Tables Summarizing Key Parameters
Table 1. Comparison of Synthetic Methods
Table 2. Industrial Optimization Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 100 mL | 1000 L |
| Purification Method | Column chromatography | Crystallization |
| Catalyst Loading | 5% Pd/C | 1% Pd/C (flow reactor) |
| Process Time | 72 hours | 8 hours (continuous flow) |
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amides, thioesters.
Scientific Research Applications
Drug Development
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its bicyclic structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Case Study : Research has indicated that derivatives of azabicyclic compounds exhibit significant antiviral and antitumor activities. For instance, compounds derived from the bicyclic structure have been investigated for their potential as nucleoside analogs, which are critical in antiviral therapies .
Synthetic Organic Chemistry
The compound is utilized as a building block in synthetic organic chemistry, particularly in the formation of complex molecules through various chemical reactions such as Diels-Alder reactions and other cycloaddition processes.
Data Table: Synthetic Pathways Involving this compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Diels-Alder Reaction | -50 to +100 °C | Variable | |
| Hydrolysis | Acidic conditions | High | |
| Alkylation | Base-catalyzed | Moderate |
Biological Studies
The compound's structural features make it a candidate for studying interactions with biological targets, including enzymes and receptors.
Case Study : A study focusing on the interaction of azabicyclic compounds with neurotransmitter receptors has shown promising results in modulating receptor activity, which could lead to advancements in treating neurological disorders .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Key Findings and Implications
- Ring Size and Rigidity: Smaller bicyclo[2.2.1] systems enhance steric constraints, favoring selective receptor binding over flexible monocyclic analogues .
- Functional Groups : Esters improve synthetic accessibility, while carboxylic acids enable bioconjugation .
- Synthetic Efficiency : Microwave methods (e.g., 75% yield for thioacetate derivatives) outperform traditional column chromatography-dependent routes .
However, analogues with larger rings or heteroatoms offer niche advantages in solubility and target engagement.
Biological Activity
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, with the CAS number 1250423-37-0, is a bicyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bicyclic amine moiety that may influence its pharmacological properties.
- Molecular Formula : C10H17NO2
- Molecular Weight : 183.25 g/mol
- IUPAC Name : this compound
- Physical State : Liquid
- Purity : 97% .
Biological Activity Overview
This compound has been studied for several biological activities, particularly in relation to diabetes management and as a potential DPP-4 (dipeptidyl peptidase-4) inhibitor.
DPP-4 Inhibition
Recent studies have demonstrated that compounds with similar bicyclic structures can act as potent DPP-4 inhibitors, which are crucial in the management of type 2 diabetes mellitus. For instance, neogliptin, a compound related to this class, exhibited an IC50 of 16.8 ± 2.2 nM against DPP-4, indicating strong inhibitory activity . The mechanism involves interaction with key residues in the DPP-4 active site, leading to enhanced glycemic control.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity:
- Bicyclic Configuration : The azabicyclo structure contributes to the rigidity and specificity of the compound's interaction with biological targets.
- Substituents : Variations in substituents on the bicyclic nitrogen can significantly alter potency and selectivity against DPP-4 .
Case Studies and Research Findings
Research has focused on synthesizing derivatives of bicyclic compounds to evaluate their biological activities:
Study on Neogliptin Derivatives
In a comparative study of neogliptin and its derivatives, it was found that modifications to the bicyclic structure can lead to improved pharmacokinetic properties and reduced cardiotoxicity compared to existing treatments like sitagliptin .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. How can the synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate be optimized to improve yield and purity?
- Methodological Answer : Utilize palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes as a starting point, as demonstrated in analogous azabicyclo syntheses . Key parameters include optimizing catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) and reaction time (monitored via TLC). Post-synthesis purification via flash chromatography (e.g., ethyl acetate/heptane gradients) can enhance purity, as shown in related oxadiazole derivatives .
Q. What analytical techniques are critical for characterizing the molecular structure of this compound?
- Methodological Answer : Combine NMR (400 MHz, methanol-d₄) for stereochemical analysis (e.g., δ = 4.38 ppm for bicyclic protons) and LCMS (ESI) for mass validation (e.g., m/z 312 [M+H]⁺) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) are recommended for unambiguous confirmation.
Q. How does the bicyclic scaffold influence the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should assess degradation under accelerated conditions (40°C/75% RH for 4 weeks). Store the compound at -20°C in anhydrous acetonitrile or DMSO to prevent hydrolysis, as recommended for structurally similar esters . Monitor via HPLC to track impurity profiles over time.
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities in this compound during asymmetric synthesis?
- Methodological Answer : Employ chiral stationary phases (e.g., Chiralpak IA) for preparative HPLC separation, as validated for azabicyclo derivatives . Alternatively, asymmetric catalysis using (R)-BINAP ligands with Pd can enhance enantioselectivity (>90% ee) . Kinetic resolution during crystallization (e.g., using L-tartaric acid) may further refine enantiopurity.
Q. How can computational modeling predict the compound’s bioactivity as a protease or lipase inhibitor?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with pancreatic lipase (PDB: 1LPB) or proteases (e.g., HIV-1 protease). Focus on the bicyclo[2.2.1]heptane core’s steric effects and ester group’s hydrogen-bonding potential . Validate predictions with in vitro enzyme inhibition assays (IC₅₀ determination).
Q. What experimental approaches address contradictory bioactivity data between in vitro and in vivo models?
- Methodological Answer : Conduct metabolite profiling (LC-MS/MS) to identify active or inactive derivatives formed in vivo . Adjust dosing regimens based on pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) and compare tissue distribution patterns. Use knockout animal models to isolate target pathways.
Q. How can impurities from synthetic intermediates be minimized in large-scale preparations?
- Methodological Answer : Implement orthogonal purification steps:
- Step 1 : Distillation under reduced pressure to remove low-boiling-point byproducts.
- Step 2 : Recrystallization from ethyl acetate/hexane mixtures to eliminate polar impurities .
- Step 3 : Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) .
Data Contradiction & Validation
Q. How to reconcile discrepancies in reported NMR spectra for this compound derivatives?
- Methodological Answer : Standardize solvent systems (e.g., methanol-d₄ vs. CDCl₃) and temperature (25°C) during NMR acquisition. Cross-validate with computational NMR predictors (e.g., ACD/Labs) to distinguish stereochemical variations . Collaborative inter-laboratory studies can resolve systematic errors.
Q. What protocols validate the compound’s role in structure-activity relationship (SAR) studies for antimicrobial agents?
- Methodological Answer :
- Assay 1 : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria.
- Assay 2 : Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects.
- Control : Compare activity against azabicyclo analogs (e.g., 2-azabicyclo[3.2.0]heptane derivatives) to isolate scaffold-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
